Home > Products > Screening Compounds P115823 > N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide - 2034201-55-1

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide

Catalog Number: EVT-3050280
CAS Number: 2034201-55-1
Molecular Formula: C19H24N4O2
Molecular Weight: 340.427
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines

  • Compound Description: This series of compounds acts as p21-activated kinase 4 (PAK4) inhibitors and exhibits potent antiproliferative activity against the A549 cell line. They also demonstrate inhibition of cell cycle distribution, migration, and invasion in the A549 cell line. []

(S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide

  • Compound Description: This compound, along with its crystalline form, is disclosed for potential use in treating cancer and other proliferative diseases. [, ]
  • Relevance: While structurally distinct from N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-methoxybenzamide, this compound shares the key 5-cyclopropyl-1H-pyrazol-3-yl moiety. The remaining structures differ significantly, featuring a pyrrolo[1,2-f][1,2,4]triazine core, a 6-fluoropyridin-3-yl substituent, and a 2-methyl-pyrrolidine-2-carboxamide group. [, ]

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a VEGFR-2 inhibitor specifically designed for topical ocular delivery for treating neovascular age-related macular degeneration. It exhibits potency and efficacy in rodent choroidal neovascularization models with limited systemic exposure after topical ocular administration. []
Overview

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide is a chemical compound that has garnered attention for its potential therapeutic applications. It belongs to a class of compounds that are being investigated for their efficacy in treating various degenerative and inflammatory diseases. The compound features a piperidine ring, which is often associated with pharmacological activity, and a methoxybenzamide moiety that may enhance its bioavailability and interaction with biological targets.

Source

This compound has been referenced in patent literature, particularly in the context of drug development aimed at treating inflammatory conditions. Notably, patents such as US9415037B2 provide insights into its synthetic pathways and potential applications in medicine .

Classification

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide can be classified as an organic compound with the following characteristics:

  • Chemical Formula: C₁₃H₁₈N₄O₂
  • Molecular Weight: 250.31 g/mol
  • Chemical Structure: The structure consists of a piperidine ring substituted with a pyrazole and a methoxybenzamide group, indicating its complexity and potential for diverse biological interactions .
Synthesis Analysis

Methods

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide typically involves multi-step organic reactions. Common methods include:

  1. Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  2. Piperidine Substitution: The introduction of the piperidine moiety may involve nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic carbon center.
  3. Amidation: The final step usually involves coupling the methoxybenzoyl chloride with the amine derived from the piperidine to form the amide bond.

Technical details regarding reaction conditions, catalysts, and solvents are crucial for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide can be visualized as follows:

Structure C13H18N4O2\text{Structure }\quad \text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure consists of:

  • A central piperidine ring.
  • A pyrazole substituent at one nitrogen atom of the piperidine.
  • A methoxy group attached to a benzene ring forming the benzamide part.

Data

The compound's molecular geometry, bond lengths, and angles can be analyzed using techniques such as X-ray crystallography or computational modeling to predict its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  2. Nucleophilic Substitution: The methoxy group can be replaced under certain conditions, allowing for further functionalization.
  3. Reductive Reactions: The pyrazole ring may undergo reduction reactions depending on the presence of suitable reducing agents.

These reactions are important for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

Process

The mechanism of action for N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide is not fully elucidated but is hypothesized to involve:

  1. Receptor Binding: The compound may interact with specific receptors or enzymes involved in inflammatory pathways.
  2. Signal Transduction Modulation: By binding to these targets, it could modulate signaling pathways that lead to reduced inflammation or pain relief.
  3. Pharmacokinetics: Understanding how the compound is absorbed, distributed, metabolized, and excreted will provide insights into its efficacy and safety profile.

Data from pharmacological studies will be essential to confirm these mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide include:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Solubility characteristics in water and organic solvents are critical for formulation purposes.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under various pH conditions and temperatures.
  • Reactivity: Potential reactivity with oxidizing agents or under light exposure.

Relevant data from stability studies will inform storage and handling recommendations.

Applications

Scientific Uses

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide has potential applications in:

  1. Pharmaceutical Development: As a candidate for treating inflammatory diseases or conditions associated with pain.
  2. Research Studies: Used as a tool compound in biological assays to understand inflammation mechanisms or receptor interactions.
  3. Drug Formulation Research: Investigating its compatibility with other pharmaceutical excipients for effective delivery systems.

Continued research into this compound may yield significant advancements in therapeutic strategies against inflammatory diseases.

Properties

CAS Number

2034201-55-1

Product Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-methoxybenzamide

Molecular Formula

C19H24N4O2

Molecular Weight

340.427

InChI

InChI=1S/C19H24N4O2/c1-25-16-4-2-3-14(11-16)19(24)20-15-7-9-23(10-8-15)18-12-17(21-22-18)13-5-6-13/h2-4,11-13,15H,5-10H2,1H3,(H,20,24)(H,21,22)

InChI Key

HIXMINGCPICBJY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.